2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
The compound “2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues have been synthesized starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .Scientific Research Applications
Synthesis and Structural Analysis
Research focuses on the synthesis of new compounds and their detailed structural analysis. For instance, studies have developed methods for creating pyridine and fused pyridine derivatives through various chemical reactions. These processes involve the transformation of specific precursors into complex molecules, which are then analyzed using techniques like X-ray crystallography to determine their precise structures (Ganapathy et al., 2015).
Optical and Electronic Properties
Further investigations have been conducted into the optical and electronic properties of pyrazolo and pyridine derivatives. These studies explore how the molecules interact with light and electricity, which is crucial for applications in materials science and electronics. For example, the optical functions of certain pyridine derivatives have been calculated, revealing potential for their use in photovoltaic devices and photosensors (Zedan et al., 2020).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis is another area of focus. This research involves creating pyrazole, pyridine, and pyrimidine derivatives with potential biological activities. Such studies contribute to the development of new medicinal and agricultural chemicals (Fadda et al., 2012).
Corrosion Inhibition
Some derivatives have been studied for their corrosion inhibition properties, suggesting applications in protecting metals against corrosion. This research is vital for industries dealing with metal preservation and maintenance (Hameed et al., 2020).
Spectroscopic and Theoretical Investigations
There are also comprehensive spectroscopic and theoretical investigations on the structure and vibrational spectra of pyrazolo pyridine derivatives. These studies provide insight into the fundamental properties of these compounds, which can influence their practical applications in various fields (Bahgat et al., 2009).
Future Directions
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-20-22(24(28)27(16)13-12-17-8-4-2-5-9-17)21(18-10-6-3-7-11-18)19(15-25)23(26)29-20/h2-11,14,21H,12-13,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCUGALQTUXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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